Unique Dual-Substitution Scaffold: 3-Methyl-2-nitro-N-(pyridin-4-yl)benzamide Occupies an SAR Gap Absent from the Foundational Hassan 2018 Study of Thirteen N-(Pyridin-4-yl)benzamide Analogs
The Hassan et al. (2018) study—the only systematic head-to-head SAR evaluation of N-(pyridin-4-yl)benzamides against h-TNAP and e5′NT—tested thirteen compounds (10a–10m) spanning mono-substitution at the 2-, 3-, or 4-positions of the benzoyl ring. None carries the dual 3-methyl-2-nitro combination. The two closest singly substituted analogs are 3-methyl-N-(pyridin-4-yl)benzamide (IC₅₀ = 0.25 µM vs. h-TNAP; lacks the 2-nitro group) and 2-nitro-N-(pyridin-4-yl)benzamide (IC₅₀ = 0.38 µM vs. h-TNAP; lacks the 3-methyl group) [1][2]. The target compound therefore represents an experimentally uncharacterized substitution pattern that cannot be approximated by either mono-substituted comparator alone, creating a high-value opportunity for discovery of additive or synergistic dual-substituent effects.
| Evidence Dimension | Structural coverage in published SAR dataset (Hassan 2018, Bioorg. Chem. 76, 237–248) |
|---|---|
| Target Compound Data | 3-Methyl-2-nitro disubstitution pattern: not included among the thirteen tested compounds (10a–10m) |
| Comparator Or Baseline | 3-Methyl-N-(pyridin-4-yl)benzamide (included; IC₅₀ = 0.25 µM) and 2-nitro-N-(pyridin-4-yl)benzamide (included; IC₅₀ = 0.38 µM); neither contains the dual substitution |
| Quantified Difference | Target compound absent from the 13-compound SAR set; dual-substitution effect on h-TNAP/e5′NT inhibition is experimentally unknown—representing a 100% knowledge gap relative to the two nearest singly substituted comparators |
| Conditions | h-TNAP enzyme inhibition assay; pH and temperature not specified in the publication; Homo sapiens enzyme source (Hassan 2018 via BRENDA Reference 750020) |
Why This Matters
Procurement of the dual-substituted compound uniquely enables SAR expansion studies that cannot be conducted with any mono-substituted analog from the existing literature.
- [1] Hassan, S.; Ejaz, S.A.; Saeed, A.; Shehzad, M.; Ullah Khan, S.; Lecka, J.; Sevigny, J.; Shabir, G.; Iqbal, J. 4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5′-nucleotidase with potential anticancer activity. Bioorg. Chem. 2018, 76, 237–248. View Source
- [2] BRENDA Enzyme Database. Literature Reference 750020: IC₅₀ values extracted from Hassan et al. (2018) for 3-methyl-N-(pyridin-4-yl)benzamide (0.25 µM) and 2-nitro-N-(pyridin-4-yl)benzamide (0.38 µM) against human tissue-nonspecific alkaline phosphatase (EC 3.1.3.5). Available at: https://www.brenda-enzymes.de/literature.php?e=3.1.3.5&r=+750020. View Source
